1,1-Di-o-tolylguanidine
説明
1,1-Di-o-tolylguanidine is a useful research compound. Its molecular formula is C15H17N3 and its molecular weight is 239.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Di-o-tolylguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Di-o-tolylguanidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroleptic and Dopamine Stimulant Properties : 1,3-di-o-tolylguanidine has been found to act as both a typical neuroleptic, antagonizing apomorphine-induced aggression and climbing, and as a dopamine stimulant, antagonizing neuroleptic-induced catalepsy. Interestingly, when given alone, it exhibits no visible behavioral effects (Maj, Rogóż, & Skuza, 1993).
Depressing Amino Acid-Induced Excitation : The sigma ligand 1,3-di-o-tolylguanidine (DTG) has been shown to depress the excitatory responses of cells to both N-methyl-D-aspartate (NMDA) and quisqualate in a majority of the units tested in rat brain, without causing an enhancement (Connick, Addae, Nicholson, & Stone, 1992).
DNA Damage by Free Radical Production : Aminoguanidine, a compound related to 1,1-Di-o-tolylguanidine, has been explored for its potential in causing damage to DNA in the presence of transition metals, indicating a caution against its indiscriminate use in clinical settings (Suji & Sivakami, 2006).
Solid-Liquid Phase Equilibrium : The crystal structure and thermodynamic properties of 1,3-Di-o-tolylguanidine have been studied, particularly focusing on its solubility in various solvents and its intermolecular interactions (Gao et al., 2020).
Inhibition of Rubral Neurons : 1,3-Di-ortho-tolylguanidine (DTG) has been found to reduce the spontaneous firing of rubral neurons, indicating its potential role in the regulation of movement and posture (Matsumoto & Walker, 1988).
Autoradiographic Distribution in Human Brain : The distribution of sigma receptors, to which 1,3-di-O-tolylguanidine binds, has been studied in key human brain regions, showing high densities in specific areas such as the substantia nigra pars compacta and cerebellum (Jansen, Faull, Dragunow, & Leslie, 1991).
Prevention of Advanced Glycation Endproducts : Aminoguanidine, another related compound, is a prototype therapeutic agent for the prevention of the formation of advanced glycation endproducts (AGEs), reacting rapidly with alpha, beta-dicarbonyl compounds (Thornalley, 2003).
Loss of Sigma Binding Sites in Alzheimer's Disease : A study found a reduction in sigma binding sites in the CA1 area of the hippocampus affected by Alzheimer's disease, correlated with pyramidal cell loss (Jansen, Faull, Storey, & Leslie, 1993).
特性
IUPAC Name |
1,1-bis(2-methylphenyl)guanidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)18(15(16)17)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERREGHQSNHRJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C2=CC=CC=C2C)C(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(2-methylphenyl)guanidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。